2-(3,5-Difluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
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Overview
Description
2-(3,5-Difluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-b]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-difluoroaniline with a suitable pyrazole derivative in the presence of a cyclizing agent. The reaction is often carried out in a solvent such as ethanol or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the imidazo[1,2-b]pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like bromine or chlorine under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(3,5-Difluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
- 3-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
2-(3,5-Difluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both imidazo and pyrazole rings. This structural uniqueness contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C12H9F2N3O2 |
---|---|
Molecular Weight |
265.22 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
InChI |
InChI=1S/C12H9F2N3O2/c13-7-1-6(2-8(14)3-7)10-5-17-11(16-10)9(4-15-17)12(18)19/h1-4,10,16H,5H2,(H,18,19) |
InChI Key |
BLQJMIADVKSFIA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(C=NN21)C(=O)O)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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